

High-Purity 1-Bromo-4-butylbenzene: A Technical Guide for Researchers

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Compound of Interest

Compound Name: **1-Bromo-4-butylbenzene**

Cat. No.: **B1268048**

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For researchers, scientists, and drug development professionals, high-purity **1-Bromo-4-butylbenzene** is a key building block in the synthesis of complex organic molecules. This technical guide provides an in-depth overview of its commercial availability, key specifications, and detailed experimental protocols for its application in common organic reactions.

Commercial Availability and Specifications

High-purity **1-Bromo-4-butylbenzene** is available from several commercial suppliers. The purity and physical properties can vary slightly between suppliers and batches. The following tables summarize the available quantitative data from prominent chemical suppliers.

Table 1: Commercial Suppliers of High-Purity **1-Bromo-4-butylbenzene**

Supplier	Product Number	Purity	CAS Number
Sigma-Aldrich	335762	97%	41492-05-1
Thermo Scientific Chemicals	B23979	98%	41492-05-1[1]
Accela Chembio Inc	AC-3551	≥97%	41492-05-1
J&K Scientific	252785	97%	41492-05-1[2]
Santa Cruz Biotechnology	sc-224075	-	41492-05-1

Table 2: Physical and Chemical Properties of **1-Bromo-4-butylbenzene**

Property	Value	Source
Molecular Formula	$C_{10}H_{13}Br$	
Molecular Weight	213.11 g/mol	
Appearance	Colorless to pale yellow liquid	[1]
Density	1.208 g/mL at 25 °C	
Boiling Point	118-120 °C at 15 mmHg	-
Refractive Index (n ₂₀ /D)	1.530	
Flash Point	108 °C (closed cup)	

Table 3: Representative Certificate of Analysis Data (Sigma-Aldrich, Lot# BCBT3113)

Test	Specification	Result
Purity (GC)	≥ 97.0 %	99.2 %
Refractive Index (20/D)	1.5290 - 1.5330	1.5310
Infrared Spectrum	Conforms to Structure	Conforms

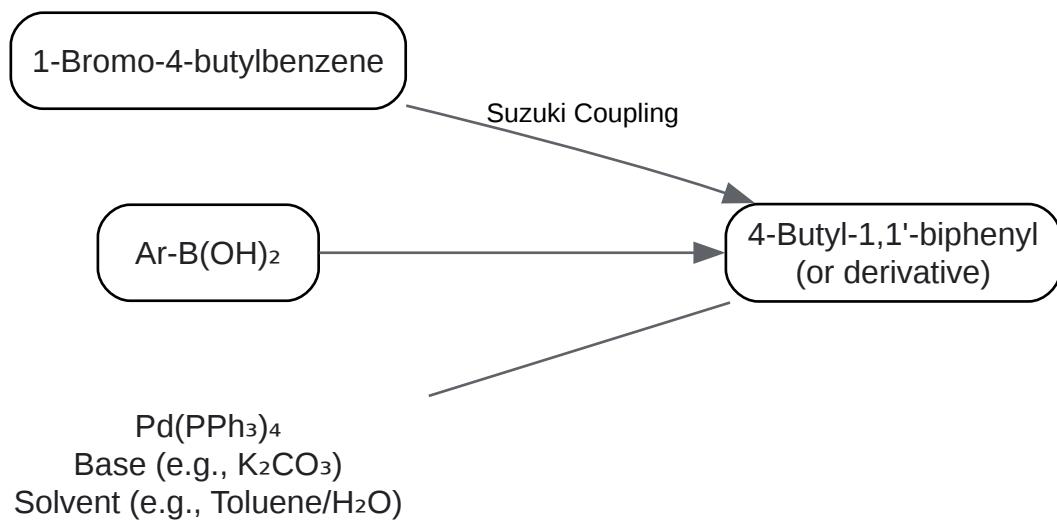
Experimental Protocols

1-Bromo-4-butylbenzene is a versatile reagent in a variety of palladium-catalyzed cross-coupling reactions and for the formation of Grignard reagents. The following are detailed experimental protocols for its use in Suzuki-Miyaura coupling, Grignard reagent formation, the Heck reaction, and the Sonogashira coupling.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. The following is a representative protocol for the coupling of **1-Bromo-4-butylbenzene** with an arylboronic acid.

Reaction Scheme:



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Suzuki-Miyaura Coupling of 1-Bromo-4-butylbenzene.

Materials:

- **1-Bromo-4-butylbenzene** (1.0 mmol, 213 mg)
- Arylboronic acid (1.2 mmol)
- Palladium(0) tetrakis(triphenylphosphine) (0.03 mmol, 35 mg)
- Potassium carbonate (2.0 mmol, 276 mg)
- Toluene (5 mL)
- Water (1 mL)
- Nitrogen or Argon gas
- Standard laboratory glassware (round-bottom flask, condenser, etc.)

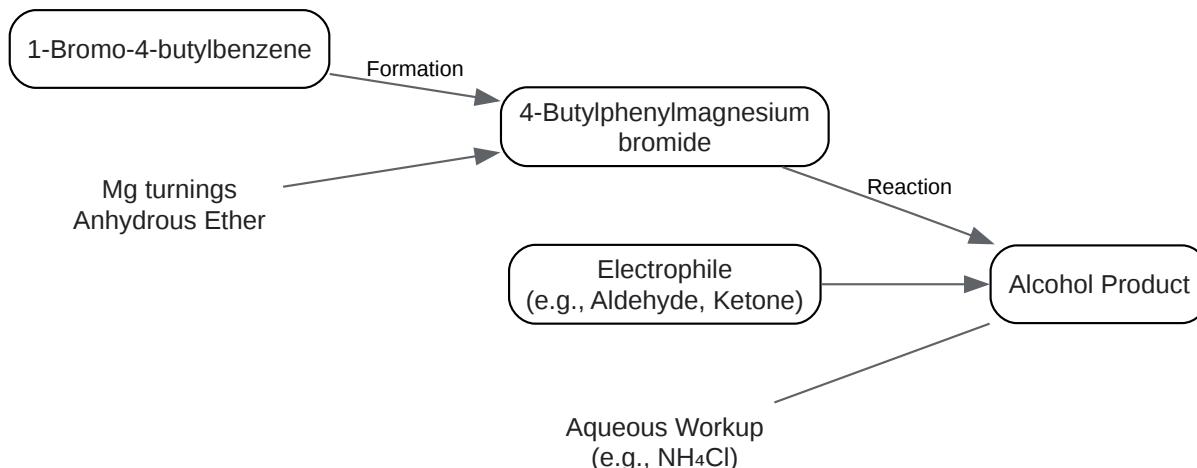
Procedure:

- To a dry round-bottom flask, add **1-Bromo-4-butylbenzene**, the arylboronic acid, and potassium carbonate.
- Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
- Under a positive pressure of inert gas, add the palladium catalyst.
- Add the degassed toluene and water to the flask.
- Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
- Wash the organic layer with water and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

Grignard Reagent Formation and Reaction

Grignard reagents are potent nucleophiles used to form new carbon-carbon bonds.

Reaction Scheme:



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Formation and Reaction of 4-Butylphenylmagnesium bromide.

Materials:

- **1-Bromo-4-butylbenzene** (10 mmol, 2.13 g)
- Magnesium turnings (12 mmol, 292 mg)
- Anhydrous diethyl ether (20 mL)
- Iodine crystal (optional, for initiation)
- Electrophile (e.g., aldehyde or ketone, 10 mmol)
- Saturated aqueous ammonium chloride solution
- Standard, flame-dried laboratory glassware

Procedure:

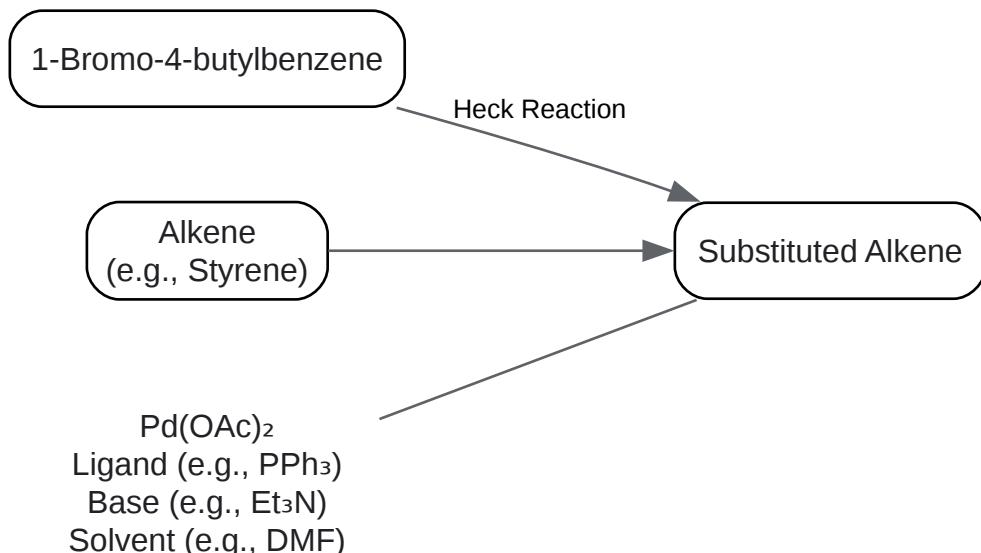
- Place the magnesium turnings in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

- Add a small crystal of iodine if necessary to initiate the reaction.
- In the dropping funnel, dissolve **1-Bromo-4-butylbenzene** in anhydrous diethyl ether.
- Add a small portion of the bromide solution to the magnesium turnings. The reaction should start, as indicated by bubbling and a cloudy appearance. If it does not start, gentle warming may be applied.
- Once the reaction has initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
- After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
- Cool the reaction mixture to 0 °C and add the electrophile dropwise.
- After the addition, allow the reaction to warm to room temperature and stir for 1-2 hours.
- Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
- Extract the product with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure and purify the product by column chromatography or distillation.

Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[\[3\]](#)[\[4\]](#)

Reaction Scheme:



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Heck Reaction of **1-Bromo-4-butylbenzene**.

Materials:

- **1-Bromo-4-butylbenzene** (1.0 mmol, 213 mg)
- Alkene (e.g., styrene, 1.2 mmol)
- Palladium(II) acetate (0.02 mmol, 4.5 mg)
- Triphenylphosphine (0.04 mmol, 10.5 mg)
- Triethylamine (1.5 mmol, 0.21 mL)
- Anhydrous N,N-dimethylformamide (DMF) (5 mL)
- Nitrogen or Argon gas

Procedure:

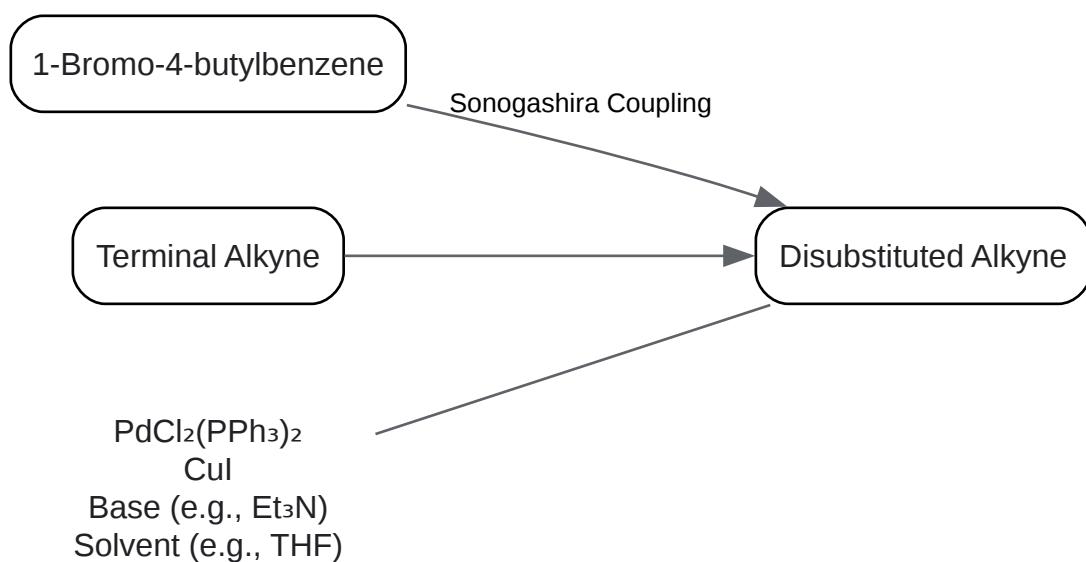
- To a dry round-bottom flask, add **1-Bromo-4-butylbenzene**, palladium(II) acetate, and triphenylphosphine.

- Evacuate and backfill the flask with an inert gas.
- Add anhydrous DMF, the alkene, and triethylamine via syringe.
- Heat the reaction mixture to 100-120 °C and stir for 8-24 hours.
- Cool the mixture to room temperature, dilute with diethyl ether, and wash with water and brine.
- Dry the organic layer, concentrate, and purify the product by column chromatography.[\[3\]](#)

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide.[\[5\]](#)[\[6\]](#)

Reaction Scheme:



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Sonogashira Coupling of **1-Bromo-4-butylbenzene**.

Materials:

- **1-Bromo-4-butylbenzene** (1.0 mmol, 213 mg)

- Terminal alkyne (1.2 mmol)
- Bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 21 mg)
- Copper(I) iodide (0.05 mmol, 9.5 mg)
- Triethylamine (3.0 mmol, 0.42 mL)
- Anhydrous tetrahydrofuran (THF) (10 mL)
- Nitrogen or Argon gas

Procedure:

- To a dry Schlenk flask, add **1-Bromo-4-butylbenzene**, the palladium catalyst, and copper(I) iodide.
- Evacuate and backfill the flask with an inert gas.
- Add anhydrous THF and triethylamine via syringe.
- Add the terminal alkyne dropwise to the stirring solution.
- Stir the reaction mixture at room temperature or gentle heating (50-70 °C) and monitor by TLC.
- Once complete, quench the reaction with saturated aqueous ammonium chloride.
- Extract the product with an organic solvent, wash, dry, and concentrate.
- Purify the crude product by column chromatography.[\[5\]](#)

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